N-(2-Ethylhexyl)cyclohexylamine
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Overview
Description
N-(2-Ethylhexyl)cyclohexylamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl group attached to an amine group, which is further substituted with a 2-ethylhexyl group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One common method for synthesizing cyclohexylamine involves the hydrogenation of aniline.
Amination of Cyclohexanol or Cyclohexanone: Another method involves the amination of cyclohexanol or cyclohexanone.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen over alumina-based catalysts.
Reduction: Hydrogenation using noble metal catalysts such as platinum, palladium, or ruthenium.
Substitution: Various organic reagents depending on the desired substitution product.
Major Products:
- Cyclohexanone oxime
- Cyclohexanol
- Cyclohexylamine derivatives
Scientific Research Applications
Chemistry: N-(2-Ethylhexyl)cyclohexylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and catalysis .
Biology: This compound can be used in the development of biologically active molecules and pharmaceuticals. Its unique structure allows for the exploration of new drug candidates .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients .
Industry: It is utilized in the production of rubber accelerators, boiler water-treating agents, and artificial sweeteners .
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)cyclohexylamine involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it can form cyclohexanone oxime through a series of intermediate steps involving the formation of Schiff bases . The compound’s effects are mediated by its ability to undergo various chemical transformations, which are catalyzed by specific enzymes or catalysts.
Comparison with Similar Compounds
- Cyclohexylamine
- N-ethylcyclohexylamine
- Dicyclohexylamine
Comparison: N-(2-Ethylhexyl)cyclohexylamine is unique due to the presence of the 2-ethylhexyl group, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
5432-61-1 |
---|---|
Molecular Formula |
C14H29N |
Molecular Weight |
211.39 g/mol |
IUPAC Name |
N-(2-ethylhexyl)cyclohexanamine |
InChI |
InChI=1S/C14H29N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h13-15H,3-12H2,1-2H3 |
InChI Key |
AYMDRBYANXGFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1CCCCC1 |
Origin of Product |
United States |
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